4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 581780-63-4
VCID: VC5398966
InChI: InChI=1S/C14H16N4O2S/c1-4-18(5-2)14(20)12-9(3)10(8-16)13(21-12)17-11(19)6-7-15/h4-6H2,1-3H3,(H,17,19)
SMILES: CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C
Molecular Formula: C14H16N4O2S
Molecular Weight: 304.37

4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide

CAS No.: 581780-63-4

Cat. No.: VC5398966

Molecular Formula: C14H16N4O2S

Molecular Weight: 304.37

* For research use only. Not for human or veterinary use.

4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide - 581780-63-4

Specification

CAS No. 581780-63-4
Molecular Formula C14H16N4O2S
Molecular Weight 304.37
IUPAC Name 4-cyano-5-[(2-cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C14H16N4O2S/c1-4-18(5-2)14(20)12-9(3)10(8-16)13(21-12)17-11(19)6-7-15/h4-6H2,1-3H3,(H,17,19)
Standard InChI Key VBGUBNMLZTVULW-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

4-Cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide belongs to the thiophene carboxamide family, featuring a central five-membered aromatic ring with sulfur at the 1-position. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₂S
Molecular Weight304.37 g/mol
IUPAC Name4-cyano-5-[(2-cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
SMILES NotationCCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C

The presence of dual cyano groups at positions 4 and 5 introduces significant electron-withdrawing effects, which may influence reactivity in substitution or cycloaddition reactions. The N,N-diethyl carboxamide moiety enhances solubility in polar aprotic solvents, though experimental solubility data remain unreported.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, density functional theory (DFT) simulations of analogous thiophenes predict strong absorption bands in the 220–260 nm range due to π→π* transitions in the conjugated system . The methyl group at position 3 likely induces steric hindrance, affecting intermolecular interactions in crystalline states.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide requires sequential functionalization of the thiophene core. A proposed retrosynthetic pathway involves:

  • Thiophene Ring Formation: Knorr paal synthesis or Gewald reaction to construct the 3-methylthiophene scaffold .

  • Cyano Group Introduction: Nitrile installation via Rosenmund-von Braun reaction or nucleophilic substitution of halogenated precursors.

  • Carboxamide Derivatization: Acylation of the amine intermediate using diethylcarbamoyl chloride.

Stepwise Synthesis Protocol

A hypothetical synthesis route, extrapolated from related compounds , proceeds as follows:

Step 1: Preparation of 3-methylthiophene-2-carboxylic acid through cyclocondensation of ethyl acetoacetate with elemental sulfur in the presence of morpholine .
Step 2: Conversion to 3-methylthiophene-2-carboxamide via treatment with thionyl chloride followed by ammonium hydroxide (yield: ~85%) .
Step 3: Sequential cyanation at positions 4 and 5 using copper(I) cyanide under Ullmann conditions .
Step 4: N,N-diethylcarbamoylation of the primary amine using diethylcarbamoyl chloride in dichloromethane.

Critical challenges include regioselective cyanation and minimizing side reactions during the acylation step. Purification likely requires column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Stability Profiles

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar thiophene carboxamides reveals decomposition onset temperatures between 180–220°C, suggesting moderate thermal stability for this compound . The cyanoacetyl group may lower degradation thresholds compared to alkyl-substituted analogs.

Solubility and Partitioning

Computational predictions using the ALOGPS 2.1 model estimate:

  • logP (Octanol/Water): 1.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~0.12 mg/mL (25°C)

These values indicate preferential solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), aligning with handling practices for research-grade samples.

Future Research Directions

Synthetic Optimization

  • Develop catalytic cyanation methods to improve atom economy .

  • Explore continuous-flow synthesis for scale-up production .

Biological Screening

  • Prioritize assays against oncology targets (e.g., PARP, HDACs).

  • Evaluate pharmacokinetic properties using in vitro liver microsome models.

Materials Characterization

  • Measure charge carrier mobility in thin-film devices.

  • Assess thermal stability under processing conditions (e.g., 150–200°C) .

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